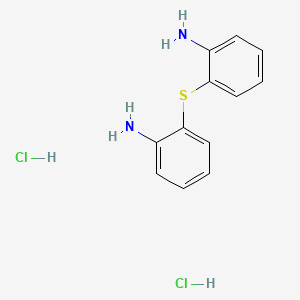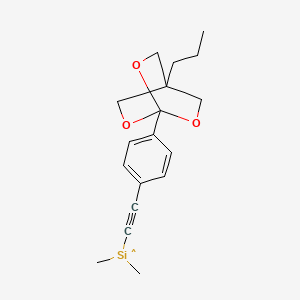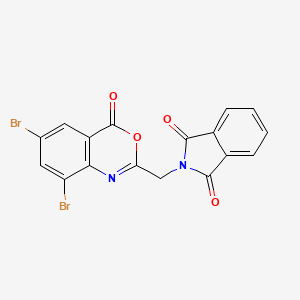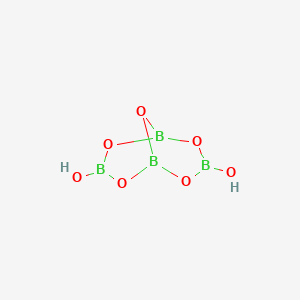
Tetraboric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Tetraboric acid can be synthesized by heating orthoboric acid (B(OH)₃) above approximately 170°C . The reaction is as follows: [ 4 \text{B(OH)}_3 \rightarrow \text{H}_2\text{B}_4\text{O}_7 + 5 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves the controlled dehydration of boric acid. This process is carried out in a high-temperature furnace where orthoboric acid is heated to the required temperature to produce this compound and water as a by-product .
化学反応の分析
Types of Reactions: Tetraboric acid undergoes various chemical reactions, including:
Dehydration: Heating this compound further can lead to the formation of boron trioxide (B₂O₃).
Hydrolysis: In the presence of water, this compound can revert to boric acid.
Complexation: this compound can form complexes with various metal ions.
Common Reagents and Conditions:
Dehydration: Requires high temperatures (above 170°C) to convert orthoboric acid to this compound.
Hydrolysis: Occurs readily in the presence of water at room temperature.
Complexation: Involves metal ions and can occur under various conditions depending on the specific metal ion involved.
Major Products:
Dehydration: Produces boron trioxide (B₂O₃).
Hydrolysis: Produces boric acid (B(OH)₃).
Complexation: Produces metal-tetraborate complexes.
科学的研究の応用
Tetraboric acid has a wide range of applications in scientific research, including:
Biology: Employed in the study of boron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of glass, ceramics, and as a flux in metallurgy.
作用機序
The mechanism by which tetraboric acid exerts its effects involves its ability to form complexes with various metal ions and its role as a source of boron. In biological systems, boron is essential for cell wall structure and function in plants and has potential therapeutic applications in humans . The molecular targets and pathways involved include boron transporters and enzymes that utilize boron as a cofactor.
類似化合物との比較
Orthoboric Acid (B(OH)₃): The most common form of boric acid, used widely in various applications.
Metaboric Acid (HBO₂): Another form of boric acid, produced by the dehydration of orthoboric acid at lower temperatures.
Boron Trioxide (B₂O₃): Formed by the complete dehydration of boric acid and used in the production of borosilicate glass.
Uniqueness of Tetraboric Acid: this compound is unique due to its specific structure and properties, which allow it to form the tetraborate anion [B₄O₇]²⁻. This anion is essential in various industrial and scientific applications, particularly in the production of borosilicate glass and as a flux in metallurgy .
特性
CAS番号 |
1103572-34-4 |
|---|---|
分子式 |
B4H2O7 |
分子量 |
157.3 g/mol |
IUPAC名 |
3,7-dihydroxy-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane |
InChI |
InChI=1S/B4H2O7/c5-1-7-3-9-2(6)10-4(8-1)11-3/h5-6H |
InChIキー |
XDVOLDOITVSJGL-UHFFFAOYSA-N |
正規SMILES |
B1(OB2OB(OB(O1)O2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)








![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)



